2-Acetyl-N-phenyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)prop-2-enamide 2-Acetyl-N-phenyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 1025564-06-0
VCID: VC4294858
InChI: InChI=1S/C19H16F4N2O3/c1-12(26)16(17(27)25-13-6-3-2-4-7-13)11-24-14-8-5-9-15(10-14)28-19(22,23)18(20)21/h2-11,18,26H,1H3,(H,25,27)/b16-12-,24-11?
SMILES: CC(=C(C=NC1=CC(=CC=C1)OC(C(F)F)(F)F)C(=O)NC2=CC=CC=C2)O
Molecular Formula: C19H16F4N2O3
Molecular Weight: 396.342

2-Acetyl-N-phenyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)prop-2-enamide

CAS No.: 1025564-06-0

Cat. No.: VC4294858

Molecular Formula: C19H16F4N2O3

Molecular Weight: 396.342

* For research use only. Not for human or veterinary use.

2-Acetyl-N-phenyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)prop-2-enamide - 1025564-06-0

Specification

CAS No. 1025564-06-0
Molecular Formula C19H16F4N2O3
Molecular Weight 396.342
IUPAC Name (Z)-3-hydroxy-N-phenyl-2-[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]iminomethyl]but-2-enamide
Standard InChI InChI=1S/C19H16F4N2O3/c1-12(26)16(17(27)25-13-6-3-2-4-7-13)11-24-14-8-5-9-15(10-14)28-19(22,23)18(20)21/h2-11,18,26H,1H3,(H,25,27)/b16-12-,24-11?
Standard InChI Key IDROVPGFSAOTHL-WJDWOHSUSA-N
SMILES CC(=C(C=NC1=CC(=CC=C1)OC(C(F)F)(F)F)C(=O)NC2=CC=CC=C2)O

Introduction

Structural Overview

This compound belongs to a class of amides featuring:

  • Acetyl group: A functional group with the formula CH₃CO-, contributing to its reactivity.

  • N-phenyl substitution: A phenyl group attached to the nitrogen atom, enhancing aromaticity.

  • Tetrafluoroethoxy group: A fluorinated ether moiety that imparts hydrophobic and electron-withdrawing properties.

  • Propenamide backbone: A conjugated system providing rigidity and potential for molecular interactions.

General Formula

The molecular formula can be derived as C19H16F4N2O3C_{19}H_{16}F_{4}N_2O_3, assuming standard valency and connectivity.

Synthesis Pathways

The synthesis of such compounds typically involves:

  • Amide Bond Formation:

    • Reaction between an acetyl chloride derivative and an amine group (e.g., N-phenylamine).

  • Etherification:

    • Introduction of the tetrafluoroethoxy group via nucleophilic substitution using a suitable halogenated precursor.

  • Conjugation:

    • Formation of the propenamide structure through aldol condensation or related reactions.

Example Reaction Scheme

StepReagentsConditionsYield
1Acetyl chloride + N-phenylanilineBase (e.g., pyridine), solvent (e.g., DCM)High
2Phenol derivative + TetrafluoroethanolAcid catalystModerate
3Aldehyde + Amide intermediateBasic medium, heatVariable

Functional Characteristics

  • Hydrophobicity: Enhanced by the tetrafluoroethoxy group.

  • Electronic Effects: Fluorine atoms introduce strong electron-withdrawing effects, influencing reactivity.

  • Aromaticity: The phenyl groups contribute to stability and potential π-stacking interactions.

Potential Applications

Compounds with similar structures often exhibit biological activity due to their functional groups and conjugation systems. Potential applications include:

Pharmaceutical Use

  • Anti-inflammatory agents: Amides with aromatic substitutions are often screened for enzyme inhibition (e.g., COX or LOX pathways).

  • Anticancer potential: Fluorinated compounds are known for their enhanced bioavailability and metabolic stability.

Material Science

The fluorinated ether moiety may find applications in:

  • Hydrophobic coatings.

  • Dielectric materials due to low polarizability.

Techniques for Confirmation

  • NMR Spectroscopy:

    • 1H^1H-NMR: Signals from aromatic protons (~7–8 ppm), amide NH (~10–12 ppm).

    • 13C^13C-NMR: Peaks for carbonyl carbons (~170–180 ppm) and aromatic carbons (~120–140 ppm).

  • Mass Spectrometry (MS):

    • Molecular ion peak at ~396 m/z (depending on isotopic distribution).

  • Infrared Spectroscopy (IR):

    • Strong absorption at ~1650 cm1^{-1} (C=O stretch).

    • Peaks at ~1200–1300 cm1^{-1} for C-F bonds.

Synthesis Challenges

  • Introduction of fluorinated groups often requires specialized reagents and conditions.

  • Conjugated systems may undergo side reactions, reducing yields.

Stability Concerns

Fluorinated ethers can degrade under extreme acidic or basic conditions.

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